
Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethylpyridine is an important building block for the preparation of gastric-acid inhibiting compounds .
Molecular Structure Analysis
The molecular formula of 4-methoxy-2,3,5-trimethylpyridine is C9H13NO .Chemical Reactions Analysis
The synthesis process of 4-methoxy-2,3,5-trimethylpyridine involves several chemical reactions including condensation, reaction with phosphoryl chloride, hydrogenolysis, and substitution .Physical And Chemical Properties Analysis
The density of 4-methoxy-2,3,5-trimethylpyridine is 0.972g/cm3, its boiling point is 227.2ºC at 760 mmHg, and its flash point is 82.6ºC .Wissenschaftliche Forschungsanwendungen
Syntheses of Metabolites
One area of application involves the synthesis of complex organic molecules, such as the convenient and efficient synthesis of metabolites related to specific drug compounds. For example, the syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of TAK-603, have been achieved through novel synthetic routes, demonstrating the role of such compounds in drug metabolism studies and the development of new pharmaceuticals (Mizuno et al., 2006).
Antimicrobial Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents. For instance, arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and shown to possess significant antimicrobial properties against various bacterial and fungal strains (Sarvaiya et al., 2019).
Heterocyclic Chemistry
Another crucial application area is the development of methodologies for the synthesis of heterocyclic compounds, which are essential frameworks in many pharmaceuticals and agrochemicals. For instance, a four-component tandem protocol has been developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing the versatility of similar compounds in constructing complex molecular architectures with potential biological activities (Indumathi et al., 2007).
Synthesis and Biological Activities
The exploration of new synthetic routes and biological activities is a significant application of such compounds. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for antibacterial activity, revealing their potential as new antibacterial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxy-2,3,5-trimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)21-18(13-20(26)25(24-21)17-10-8-7-9-11-17)32-33(28,29)19-12-14(2)22(30-5)16(4)15(19)3/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFUMDMRDHDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B2764819.png)
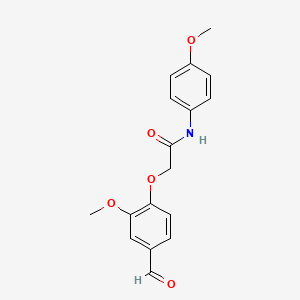

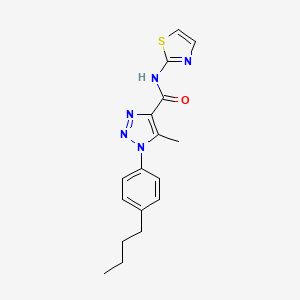
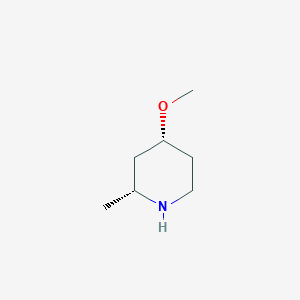
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)
![4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764829.png)
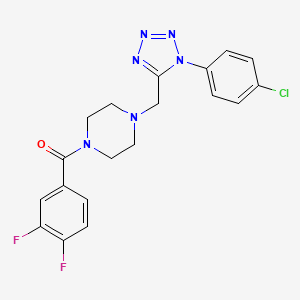
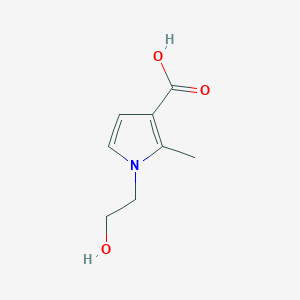
![N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2764832.png)
![N-[2-[(4-Hydroxycyclohexyl)amino]-2-oxoethyl]-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)
![N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B2764841.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)